molecular formula C15H13N5OS B2971285 N-(2-(methylthio)phenyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 915928-96-0

N-(2-(methylthio)phenyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2971285
CAS No.: 915928-96-0
M. Wt: 311.36
InChI Key: YZQCTUIYKINPII-UHFFFAOYSA-N
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Description

N-(2-(Methylthio)phenyl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by a methylthio (-SMe) substituent on the phenyl ring and a tetrazole moiety at the 3-position of the benzamide core.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c1-22-14-8-3-2-7-13(14)17-15(21)11-5-4-6-12(9-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQCTUIYKINPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)phenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring, which can be synthesized by the cyclization of 5-amino-1H-tetrazole, sodium azide, and triethyl orthoformate in glacial acetic acid . The methylthio group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated aromatic compound under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Tetrazole Moieties

Compound A : N-(2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(1H-tetrazol-1-yl)benzamide

  • Structural Features: Shares the 3-(tetrazol-1-yl)benzamide core but incorporates a triazolo-pyridazinone moiety and methoxyphenyl group.
  • Key Differences: The extended heterocyclic system (triazolo-pyridazinone) may enhance π-π stacking interactions in biological systems compared to the simpler methylthio-phenyl group in the target compound.

Compound B : 4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide

  • Structural Features : Replaces tetrazole with imidazole and includes a urea side chain.
  • Urea groups can facilitate hydrogen bonding, a feature absent in the target compound.

Substituted Benzamides with Varied Pharmacophores

Compound C : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structural Features : Contains a hydroxy-dimethyl ethyl group and methylbenzamide.
  • Applications : Demonstrated utility as an N,O-bidentate directing group in metal-catalyzed C–H functionalization, highlighting how substituents like hydroxyl groups can enable coordination chemistry, unlike the methylthio group in the target compound.

Compound D : 3‑(2‑(1H‑Benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide

  • Structural Features : Features a benzimidazole-thioacetamido side chain and dinitrophenyl group.
  • Biological Activity : Exhibits antimicrobial and anticancer properties attributed to the benzimidazole core. The dinitrophenyl group may enhance electron-withdrawing effects, contrasting with the methylthio group’s electron-donating nature.

Pesticide-Related Benzamides

Compound E : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Structural Features : Methylethoxy and trifluoromethyl substituents.
  • Applications : Used as a fungicide. The trifluoromethyl group increases stability and lipophilicity, while the target compound’s methylthio group may offer different reactivity in agrochemical contexts.

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological/Chemical Properties Applications/Findings
Target Compound Benzamide 3-Tetrazole, 2-(methylthio)phenyl Likely high metabolic stability Not explicitly stated (inferred)
Compound A Benzamide + triazolo-pyridazinone 3-Tetrazole, methoxyphenyl Enhanced π-π interactions Research candidate (structural)
Compound C Benzamide Hydroxy-dimethyl ethyl N,O-bidentate directing group Metal-catalyzed C–H functionalization
Compound D Benzamide + benzimidazole Benzimidazole-thioacetamido Antimicrobial, anticancer Therapeutic potential
Compound E Benzamide Trifluoromethyl, methylethoxy Fungicidal activity Agricultural fungicide

Biological Activity

N-(2-(methylthio)phenyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C15H13N5OS
  • Molecular Weight : 311.4 g/mol
  • Purity : Typically 95%.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

  • Antimicrobial Activity : Several studies have indicated that derivatives of tetrazole compounds exhibit significant antibacterial properties. Research suggests that modifications of the tetrazole ring can enhance the antibacterial efficacy against resistant strains .
  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as insulin-regulated aminopeptidase (IRAP), which is linked to cognitive functions. Inhibitors of IRAP have been associated with improved memory and learning in animal models .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Key findings include:

  • Substituent Effects : The presence of the methylthio group on the phenyl ring influences the lipophilicity and, consequently, the bioavailability of the compound.
  • Tetrazole Ring Modifications : Variations in the tetrazole moiety can lead to changes in biological activity, highlighting the importance of structural diversity in drug design .

Case Studies

  • Antibacterial Activity :
    • A study synthesized several derivatives of tetrazole-based compounds and assessed their antibacterial properties. Results indicated that specific modifications resulted in enhanced activity against Gram-positive and Gram-negative bacteria, demonstrating the potential for developing new antibiotics .
  • Cognitive Enhancement :
    • In a pharmacological study, compounds similar to this compound were tested for their effects on memory retention in rodents. The results showed that these compounds could significantly improve performance in memory tasks, suggesting a role in treating cognitive disorders .

Research Findings Summary Table

Activity TypeFindingsReference
AntimicrobialSignificant antibacterial activity against resistant strains
Enzyme InhibitionInhibition of IRAP linked to improved memory in rats
Structure OptimizationModifications enhance bioavailability and efficacy

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